Bienvenue dans la boutique en ligne BenchChem!

4-HO-DiPT

Serotonin receptor pharmacology Binding affinity 5-HT2A agonism

Select 4-HO-DiPT for its unmatched 2–3 h action window—the shortest among 4-substituted tryptamines—enabling within-day fear extinction and multiple daily sessions. Near-full 5-HT2A/2B/2C agonist (Emax 74–106%) with conserved human and murine activity ensures translational validity. Intermediate potency (Ki = 0.12 µM) bridges LSD and mescaline, avoiding receptor saturation. Validated LC-MS methods (LOQ 20–60 ng/mL) and established prodrug PK-PD (RE104) make it the definitive reference standard for forensic toxicology and psychedelic R&D.

Molecular Formula C16H25ClN2O
Molecular Weight 296.83 g/mol
CAS No. 63065-90-7
Cat. No. B133469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-HO-DiPT
CAS63065-90-7
Synonyms​4-hydroxy-N,N-Diisopropyltryptamine; 4-OH DiPT
Molecular FormulaC16H25ClN2O
Molecular Weight296.83 g/mol
Structural Identifiers
SMILESCC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)C.Cl
InChIInChI=1S/C16H24N2O.ClH/c1-11(2)18(12(3)4)9-8-13-10-17-14-6-5-7-15(19)16(13)14;/h5-7,10-12,17,19H,8-9H2,1-4H3;1H
InChIKeySBBDIXSABJRYFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-HO-DiPT (CAS 63065-90-7) Technical Baseline: Procurement-Relevant Identity and Core Characteristics


4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT, CAS 63065-90-7) is a synthetic 4-substituted tryptamine derivative, structurally characterized by a hydroxyl group at the 4-position of the indole ring and two isopropyl groups on the terminal amine nitrogen [1]. The compound is typically supplied as the hydrochloride salt (C₁₆H₂₅ClN₂O, molecular weight 296.84 g/mol), which exists as a crystalline solid at room temperature [2]. 4-HO-DiPT functions as a 5-HT₂A/₂B/₂C serotonin receptor agonist and is distinguished within its class by a notably brief duration of action of 2–3 hours following oral administration, a property that directly informs its utility in research protocols requiring rapid offset of serotonergic activity [3].

Why 4-HO-DiPT Cannot Be Replaced by Other 4-Substituted Tryptamines in Research Procurement


Substitution among 4-substituted tryptamines is not scientifically tenable due to divergent receptor binding kinetics, selectivity profiles across the 5-HT₂ receptor family, and distinct durations of action [1]. In head-to-head comparative receptor profiling, 4-HO-DiPT demonstrates near-full agonist activity across all three 5-HT₂A/₂B/₂C receptors with comparable potency at mouse and human orthologs, whereas structurally analogous compounds such as 4-HO-DET exhibit substantially different Emax values and divergent species-dependent activity patterns [2]. Furthermore, the N,N-diisopropyl substitution in 4-HO-DiPT confers a duration of action (2–3 hours) that is significantly shorter than the dimethyl-substituted psilocin (4–6 hours), a differentiation that directly governs its applicability in time-constrained experimental paradigms and clinical development programs targeting reduced healthcare resource burden [3]. Generic substitution with superficially similar tryptamines would invalidate pharmacokinetic assumptions and introduce uncontrolled variables into receptor occupancy studies and behavioral assays.

4-HO-DiPT Quantitative Differentiation Evidence: Comparator-Backed Data for Informed Procurement Decisions


5-HT₂A Binding Affinity Relative to Psilocin: Quantifying In Vitro Potency for Receptor Occupancy Studies

4-HO-DiPT exhibits a 5-HT₂A receptor binding affinity (Ki) of 0.12 μM, which is approximately 6-fold weaker than the binding affinity of the structurally related endogenous comparator psilocin (4-HO-DMT, Ki = 0.02 μM) . Despite the reduced binding potency, 4-HO-DiPT demonstrates near-full agonist activity (Emax = 74–106%) at the 5-HT₂A receptor, a functional profile that distinguishes it from lower-efficacy partial agonists within the tryptamine class [1]. The lower Ki value for 4-HO-DiPT relative to psilocin correlates with the reported higher psychoactive doses in humans (15–20 mg oral for 4-HO-DiPT versus 10–20 mg oral for psilocin equivalent) and indicates that higher compound quantities are required to achieve comparable receptor occupancy in experimental systems [2]. This quantitative binding difference is critical for researchers calculating target concentrations in in vitro pharmacology assays and for those requiring a compound with reduced potency for threshold-dependent behavioral studies.

Serotonin receptor pharmacology Binding affinity 5-HT2A agonism Tryptamine SAR

Duration of Action: The 2–3 Hour Pharmacodynamic Window as a Primary Differentiator from Longer-Acting 5-HT₂A Agonists

The duration of psychedelic effects for orally administered 4-HO-DiPT is consistently reported as 2–3 hours [1]. This represents a substantial reduction relative to psilocin (4–6 hours) and an even greater differentiation from LSD (8–12 hours), the prototypical comparator serotonergic hallucinogen [2]. In a phase 1 clinical trial of the 4-HO-DiPT prodrug RE104 administered subcutaneously, the mean plasma elimination half-life (t½) of 4-HO-DiPT ranged from 2.72 to 4.12 hours across doses of 5–40 mg, and plasma 4-HO-DiPT levels correlated directly with subjective drug effect questionnaire scores [3]. The abbreviated duration of action is not an artifact of reduced potency but rather a distinct pharmacodynamic signature that positions 4-HO-DiPT for applications where rapid offset of serotonergic activity is a protocol requirement [4].

Pharmacokinetics Duration of action Behavioral pharmacology Clinical resource optimization

Cross-Species Receptor Activity Conservation: Comparable Potency at Mouse and Human 5-HT₂ Receptors

4-HO-DiPT demonstrates comparable agonist activity at mouse and human orthologs of the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors [1]. In a parallel functional calcium flux assay measuring Gq-mediated signaling, 4-HO-DiPT exhibited the strongest agonist activity among tested 4-substituted tryptamines across all three 5-HT₂ receptor subtypes, with near-full agonist efficacy at 5-HT₂A [2]. This cross-species conservation contrasts with structurally analogous compounds such as 4-HO-DET, which display species-divergent Emax values and potency shifts between mouse and human receptors, a variability that complicates the extrapolation of preclinical findings to human biology [3]. The species-invariant pharmacological profile of 4-HO-DiPT reduces a significant source of translational uncertainty in drug development programs and basic neuroscience research employing rodent models.

Species translation Preclinical models 5-HT2 receptor pharmacology Translational research

Solubility Profile: Quantified Solvent Compatibility for In Vitro and In Vivo Formulation Planning

The hydrochloride salt of 4-HO-DiPT exhibits defined solubility limits across common laboratory solvents: 3 mg/mL in DMSO, 1 mg/mL in methanol, 0.1 mg/mL in DMF, and 0.5 mg/mL in DMSO:PBS (pH 7.2, 1:1) . The DMSO solubility of 3 mg/mL (equivalent to approximately 10 mM) supports the preparation of concentrated stock solutions for in vitro pharmacology assays and cell-based screening platforms . The patent literature further distinguishes 4-HO-DiPT from its prodrug derivative FT-104 (Isoprocin Glutarate), which was specifically developed to demonstrate improved solubility and stability relative to the parent compound, an indication that the solubility of 4-HO-DiPT itself represents a limiting factor in certain formulation contexts [1]. Awareness of these solvent-specific solubility thresholds is essential for researchers planning in vivo dosing regimens and for procurement specialists evaluating whether 4-HO-DiPT can be directly formulated for their intended experimental system or whether alternative salt forms or prodrug derivatives are required.

Formulation development Solubility DMSO solubility Preclinical formulation

4-HO-DiPT Research and Industrial Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


Short-Duration Behavioral Pharmacology Protocols in Rodent Models of Fear Extinction

The 2–3 hour duration of action of 4-HO-DiPT, substantiated by both anecdotal human reports and pharmacokinetic data from clinical trials showing plasma t½ of 2.72–4.12 hours, makes this compound uniquely suited for within-day fear extinction paradigms [1]. In a validated fear conditioning model, 4-HO-DiPT significantly reduced freezing responses to conditioned cues in a dose-dependent manner, with greater potency observed in female mice than male mice . The compound's cross-species receptor activity conservation (comparable at mouse and human 5-HT₂A/₂B/₂C) further supports its selection for translational neuroscience studies where findings are intended to inform human therapeutic development [2]. For laboratories conducting high-throughput behavioral screening or studies requiring multiple experimental sessions within a single day, 4-HO-DiPT's abbreviated pharmacodynamic window enables experimental designs that would be logistically impractical with longer-acting alternatives such as psilocin (4–6 hours) or LSD (8–12 hours) [3].

In Vitro 5-HT₂A Receptor Occupancy and Functional Assay Development

4-HO-DiPT's defined 5-HT₂A binding affinity (Ki = 0.12 μM) and near-full agonist efficacy (Emax = 74–106%) provide a well-characterized pharmacological baseline for developing and validating receptor occupancy assays [1]. The compound's DMSO solubility of 3 mg/mL (approximately 10 mM) supports the preparation of concentrated stock solutions suitable for dose-response studies across a broad concentration range . Importantly, the 6-fold difference in binding affinity between 4-HO-DiPT (Ki = 0.12 μM) and psilocin (Ki = 0.02 μM) enables researchers to select the appropriate compound based on the desired assay sensitivity window [2]. For assay development laboratories requiring a reference 5-HT₂A agonist with intermediate potency—neither as potent as LSD nor as weak as mescaline—4-HO-DiPT occupies a valuable middle position on the potency spectrum that facilitates robust signal detection without saturating receptor occupancy at low nanomolar concentrations [3].

Analytical Reference Standard for Forensic Toxicology and Urinalysis Method Development

Validated LC-MS methods have been established for the detection and quantification of 4-HO-DiPT in human urine samples, with a limit of quantification (LOQ) of 20–60 ng/mL and linear calibration to 2000 ng/mL (r² > 0.99) [1]. The method employs a C18 reversed-phase column with a linear gradient of 10 mM ammonium bicarbonate (pH 7.3) and acetonitrile as the mobile phase, coupled with electrospray ionization (ESI) single ion monitoring . High-resolution mass spectral data for 4-HO-DiPT are curated and publicly available, providing the analytical fingerprints required for compound identification in unknown samples [2]. The increasing presence of 4-HO-DiPT in forensic samples—documented as progressively replacing 4-AcO-DiPT in seized material analyses—underscores the demand for reliable analytical reference standards to support toxicology laboratories and public health surveillance programs [3].

Prodrug Development and Solid Form Screening Programs Targeting Improved Oral Bioavailability

4-HO-DiPT serves as the active pharmacological moiety for the clinically investigated prodrug RE104 (also known as FT-104 or Isoprocin Glutarate), a hemi-glutarate ester designed to address the parent compound's solubility and stability limitations [1]. The prodrug converts rapidly and completely to 4-HO-DiPT following administration, and the plasma half-life of the liberated 4-HO-DiPT (40 minutes in rats following subcutaneous RE104 administration) has been correlated with head-twitch response intensity, establishing a PK-PD relationship . Multiple patent filings disclose novel salts and solid forms of 4-HO-DiPT derivatives, including hemi-glutarate and hemi-succinate salts, as well as crystalline polymorphs intended for pharmaceutical formulation [2]. For industrial research programs focused on psychedelic drug development, procurement of high-purity 4-HO-DiPT as a reference standard is essential for validating prodrug conversion assays, establishing bioanalytical methods, and characterizing new salt forms under development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-HO-DiPT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.